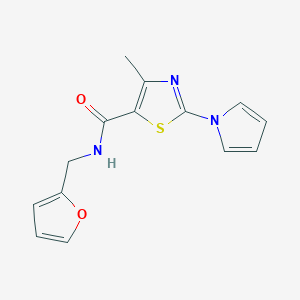![molecular formula C23H21ClN2O4S B4925270 4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTB and is a thioamide derivative of benzyloxyphenylaminocarbonothioic acid.
Mécanisme D'action
The mechanism of action of BCTB is not fully understood, but it is believed to act through multiple pathways. BCTB has been found to inhibit the activity of various enzymes such as AKT, mTOR, and NF-κB, which are involved in cell proliferation, survival, and inflammation. BCTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response.
Biochemical and Physiological Effects
BCTB has been found to have various biochemical and physiological effects in different cell types and animal models. BCTB has been shown to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis in cancer cells. BCTB has also been found to reduce oxidative stress, inflammation, and neurodegeneration in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
BCTB has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. BCTB is also relatively easy to synthesize and purify compared to other thioamide derivatives. However, BCTB has some limitations such as its low water solubility, which can affect its bioavailability and pharmacokinetics. BCTB also has some toxicity in high doses, which needs to be carefully monitored in animal studies.
Orientations Futures
There are several future directions for BCTB research such as exploring its potential applications in other fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. BCTB can also be modified to improve its pharmacokinetics and bioavailability, which can enhance its therapeutic potential. Furthermore, BCTB can be used as a lead compound for the development of new drugs that target the same pathways and have similar biochemical and physiological effects.
Méthodes De Synthèse
BCTB can be synthesized by the reaction of benzyloxyphenylaminocarbonothioic acid with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
BCTB has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, BCTB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BCTB has also been found to inhibit the proliferation of glioblastoma cells, a type of brain cancer, by targeting the AKT/mTOR pathway.
In neurology, BCTB has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, a type of immune cell in the brain. BCTB has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, BCTB has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells such as T cells and macrophages. BCTB has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-28-20-13-19(21(29-2)12-18(20)24)25-23(31)26-22(27)16-8-10-17(11-9-16)30-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRUWDFAHZXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)

![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)


![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)
![N~1~-3-isoxazolyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4925250.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)